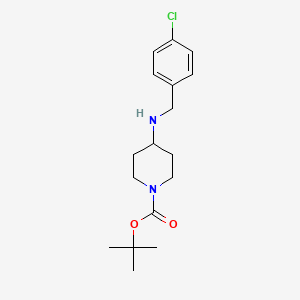
4-(4-クロロベンジルアミノ)ピペリジン-1-カルボン酸 tert-ブチルエステル
概要
説明
tert-Butyl 4-(4-chlorobenzylamino)piperidine-1-carboxylate is a chemical compound with the molecular formula C17H25ClN2O2 and a molecular weight of 324.85 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
科学的研究の応用
Chemistry
In chemistry, tert-Butyl 4-(4-chlorobenzylamino)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of pharmaceuticals and other bioactive compounds .
Biology
In biological research, this compound is used to study the interactions between small molecules and biological targets. It can be employed in assays to investigate enzyme inhibition and receptor binding .
Medicine
In medicine, tert-Butyl 4-(4-chlorobenzylamino)piperidine-1-carboxylate is explored for its potential therapeutic applications. It may be used in the development of drugs targeting specific diseases, such as cancer and neurological disorders .
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. It can be incorporated into polymers and coatings to enhance their properties .
作用機序
Target of Action
Tert-Butyl 4-(4-chlorobenzylamino)piperidine-1-carboxylate, also known as 1-Boc-4-AP, is primarily used as an intermediate in the manufacture of fentanyl and its related derivatives such as butyrylfentanyl, furanylfentanyl, benzylfentanyl, and homofentanyl . The primary targets of these compounds are the opioid receptors in the central nervous system.
Mode of Action
The compound interacts with its targets, the opioid receptors, by mimicking the action of endogenous opioids. It binds to these receptors and triggers a series of biochemical reactions that lead to analgesic effects .
Biochemical Pathways
Upon binding to the opioid receptors, the compound initiates a cascade of events that inhibit the release of pain neurotransmitters, thereby reducing the perception of pain
Pharmacokinetics
As an intermediate in the synthesis of fentanyl and its derivatives, it is likely that its pharmacokinetic properties are similar to those of fentanyl .
Result of Action
The molecular and cellular effects of the compound’s action result in potent analgesic effects. By binding to opioid receptors, it modulates the perception of pain at the cellular level .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(4-chlorobenzylamino)piperidine-1-carboxylate typically involves the reaction of 4-chlorobenzylamine with tert-butyl 4-piperidinecarboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane . The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
化学反応の分析
Types of Reactions
tert-Butyl 4-(4-chlorobenzylamino)piperidine-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorobenzyl group.
Oxidation and Reduction Reactions: The piperidine ring can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted derivatives of the compound, while oxidation and reduction reactions can modify the functional groups on the piperidine ring .
類似化合物との比較
Similar Compounds
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: Similar in structure but with a phenyl group instead of a chlorobenzyl group.
tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Contains an aminomethyl group instead of a chlorobenzyl group.
tert-Butyl 4-(Bromomethyl)piperidine-1-carboxylate: Features a bromomethyl group instead of a chlorobenzyl group.
Uniqueness
tert-Butyl 4-(4-chlorobenzylamino)piperidine-1-carboxylate is unique due to the presence of the chlorobenzyl group, which imparts specific chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds .
特性
IUPAC Name |
tert-butyl 4-[(4-chlorophenyl)methylamino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O2/c1-17(2,3)22-16(21)20-10-8-15(9-11-20)19-12-13-4-6-14(18)7-5-13/h4-7,15,19H,8-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPXSIMRVLUQSTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
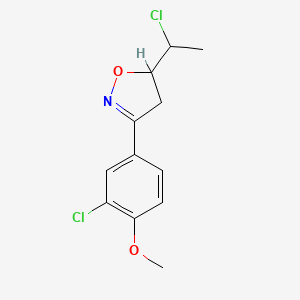
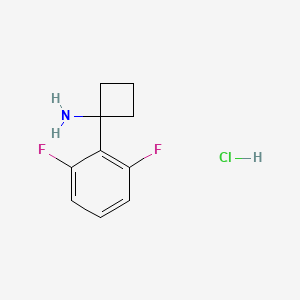
![2-hydroxy-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide](/img/structure/B2449026.png)
![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2449027.png)
![1-(3-{[7-Chloro-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}propyl)pyrrolidin-2-one](/img/structure/B2449029.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2449034.png)
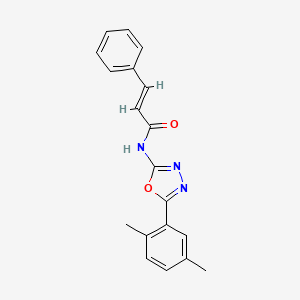
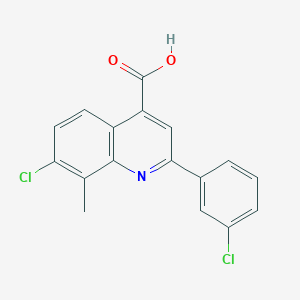
![3-(4-chlorobenzenesulfonyl)-6-methoxy-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2449040.png)
![4-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2449041.png)
![(E)-4-(azepan-1-ylsulfonyl)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2449042.png)
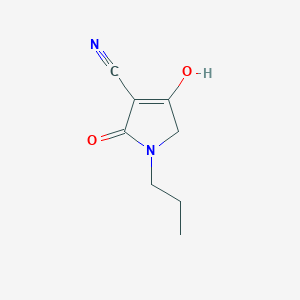
![5,6-Diphenyl-4-(piperidin-1-yl)furo[2,3-d]pyrimidine](/img/structure/B2449044.png)
